Synthesis and Characterization of N-Chloroacetyl-DL-alanine: A Technical Guide
Synthesis and Characterization of N-Chloroacetyl-DL-alanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of N-Chloroacetyl-DL-alanine, a valuable intermediate in the development of pharmaceuticals and other bioactive molecules. This document details the prevalent synthetic methodology, outlines a detailed experimental protocol, and presents a thorough characterization profile with tabulated data and spectroscopic analysis.
Introduction
N-Chloroacetyl-DL-alanine is a derivative of the amino acid alanine, featuring a chloroacetyl group attached to the nitrogen atom. This functionalization introduces a reactive electrophilic site, making it a versatile building block for the synthesis of a wide range of compounds, including enzyme inhibitors, peptide modifications, and other targeted therapeutic agents. The presence of the chiral center from the alanine backbone also offers opportunities for stereoselective synthesis.
Synthesis of N-Chloroacetyl-DL-alanine
The most common and effective method for the synthesis of N-Chloroacetyl-DL-alanine is the Schotten-Baumann reaction. This reaction involves the acylation of the amino group of DL-alanine with chloroacetyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.
Synthesis Workflow
The synthesis process can be visualized as a straightforward workflow, starting from the commercially available reactants and resulting in the purified final product.
Caption: Workflow for the synthesis of N-Chloroacetyl-DL-alanine.
Experimental Protocol: Schotten-Baumann Synthesis
This protocol is adapted from established procedures for the N-acylation of amino acids.
Materials:
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DL-Alanine
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Chloroacetyl chloride
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Sodium hydroxide (NaOH)
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Dichloromethane (CH₂Cl₂)
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Water (deionized)
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate (MgSO₄)
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Hydrochloric acid (HCl, for pH adjustment)
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Ethanol (for recrystallization)
Procedure:
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Dissolution of DL-Alanine: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve DL-alanine (1.0 equivalent) in a 1 M aqueous solution of sodium hydroxide (2.2 equivalents) at room temperature. Cool the solution to 0-5 °C in an ice-water bath.
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Preparation of Chloroacetyl Chloride Solution: In the dropping funnel, prepare a solution of chloroacetyl chloride (1.1 equivalents) in dichloromethane.
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Acylation Reaction: Add the chloroacetyl chloride solution dropwise to the rapidly stirred DL-alanine solution over a period of 30-60 minutes, ensuring the temperature is maintained between 0-5 °C. Simultaneously, add a 4 M aqueous solution of sodium hydroxide dropwise to maintain the pH of the reaction mixture between 9 and 10.
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Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and continue stirring for an additional 2-3 hours.
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Workup: Transfer the reaction mixture to a separatory funnel. Separate the aqueous layer and wash it with a small portion of dichloromethane. Acidify the aqueous layer to pH 2 with concentrated hydrochloric acid.
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Extraction: Extract the acidified aqueous layer with three portions of ethyl acetate.
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Drying and Evaporation: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
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Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to obtain pure N-Chloroacetyl-DL-alanine as a white crystalline solid.
Characterization of N-Chloroacetyl-DL-alanine
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following sections provide typical characterization data.
Physical and Chemical Properties
A summary of the key physical and chemical properties of N-Chloroacetyl-DL-alanine is presented in the table below.
| Property | Value |
| Molecular Formula | C₅H₈ClNO₃ |
| Molecular Weight | 165.57 g/mol [1] |
| Appearance | White crystalline solid[1] |
| Melting Point | 124-127 °C[2] |
| CAS Number | 1190-32-5[1] |
| Purity | >98% (by titration)[2] |
Spectroscopic Data
Spectroscopic analysis provides detailed structural information about the molecule.
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of the molecule. Spectra are typically recorded in a deuterated solvent such as DMSO-d₆ or D₂O.
¹H NMR (Proton NMR) Data (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5 | Doublet | 1H | -NH- |
| ~4.3 | Quintet | 1H | -CH(CH₃)- |
| ~4.1 | Singlet | 2H | -CH₂Cl |
| ~1.4 | Doublet | 3H | -CH₃ |
¹³C NMR (Carbon-13 NMR) Data (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~174 | -COOH |
| ~166 | -C=O (amide) |
| ~49 | -CH(CH₃)- |
| ~43 | -CH₂Cl |
| ~17 | -CH₃ |
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is typically recorded as a KBr pellet or using an ATR accessory.
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3100 | Broad, Strong | O-H stretch (carboxylic acid) |
| ~3280 | Medium | N-H stretch (amide) |
| ~2980 | Medium | C-H stretch (aliphatic) |
| ~1720 | Strong | C=O stretch (carboxylic acid) |
| ~1650 | Strong | C=O stretch (Amide I) |
| ~1540 | Strong | N-H bend (Amide II) |
| ~780 | Medium | C-Cl stretch |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.
Predicted Mass Spectrometry Data
| Adduct Ion | Calculated m/z |
| [M+H]⁺ | 166.0265 |
| [M+Na]⁺ | 188.0085 |
| [M-H]⁻ | 164.0119 |
A potential fragmentation pathway in mass spectrometry is the loss of the chloroacetyl group or cleavage of the amide bond.
Logical Relationships in Characterization
The confirmation of the structure of N-Chloroacetyl-DL-alanine relies on the correlation of data from multiple analytical techniques.
Caption: Logical flow for the structural confirmation of N-Chloroacetyl-DL-alanine.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of N-Chloroacetyl-DL-alanine. The Schotten-Baumann reaction offers a reliable and high-yielding route to this important building block. The comprehensive characterization data, including physical properties and spectroscopic analyses, are crucial for ensuring the quality and identity of the synthesized compound for its application in research and drug development. Researchers and scientists can utilize the information presented herein to confidently synthesize and verify N-Chloroacetyl-DL-alanine for their specific needs.
